molecular formula C18H16O8 B3039134 Isothymonin CAS No. 99615-01-7

Isothymonin

Cat. No. B3039134
CAS RN: 99615-01-7
M. Wt: 360.3 g/mol
InChI Key: CSDGLNFYKPCMSZ-UHFFFAOYSA-N
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Description

Isothymonin is a member of the class of compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, isothymonin is considered to be a flavonoid lipid molecule .


Synthesis Analysis

Isothymonin synthesis involves various methods. One such method involves the reaction with hydrogen chloride in methanol and water at 100 degrees Celsius for 4 hours .


Molecular Structure Analysis

The isothymonin molecule contains a total of 44 bonds. There are 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 3 aromatic hydroxyls, and 4 ethers (aromatic) .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like Isothymonin can be determined using various techniques. These include determining the molecular weight, the number of bonds, the types of bonds, and the types of functional groups present .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Isothymonin, focusing on six unique fields:

Anticancer Properties

Isothymonin, a methylated flavone derived from apigenin and luteolin, has shown promising anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer types. Its mechanisms include the modulation of signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy .

Antioxidant Activity

Isothymonin exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging. Studies have demonstrated that Isothymonin can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory effects of Isothymonin are well-documented. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This makes Isothymonin a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antimicrobial Properties

Isothymonin has been found to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its ability to disrupt microbial cell membranes and inhibit biofilm formation makes it a valuable compound in the development of new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .

Neuroprotective Effects

Research suggests that Isothymonin may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its antioxidant and anti-inflammatory properties help protect neurons from damage and improve cognitive function .

These applications highlight the diverse potential of Isothymonin in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Molecules ResearchGate

Safety and Hazards

The safety data sheet for Isothymonin suggests that it may cause eye irritation and should be handled with care. In case of contact with eyes, it is recommended to flush the eyes with plenty of water for at least 15 minutes .

properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)18(25-3)15(22)16(13)26-11/h4-7,19,21-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDGLNFYKPCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothymonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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